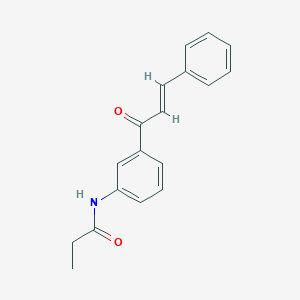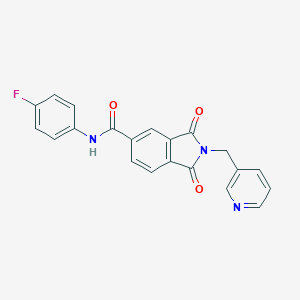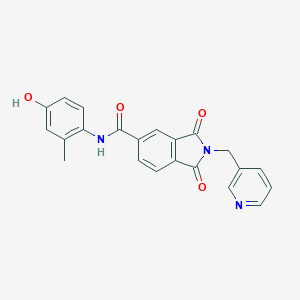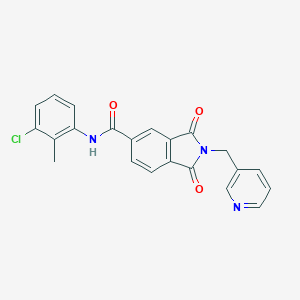![molecular formula C15H14ClNO2S B302995 2-[(4-chlorophenyl)sulfanyl]-N-(2-hydroxy-5-methylphenyl)acetamide](/img/structure/B302995.png)
2-[(4-chlorophenyl)sulfanyl]-N-(2-hydroxy-5-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-chlorophenyl)sulfanyl]-N-(2-hydroxy-5-methylphenyl)acetamide is a compound that belongs to the class of thioacetamides. It is characterized by the presence of a chlorophenyl group attached to a thioether linkage, which is further connected to an acetamide moiety. This compound has garnered interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-chlorophenyl)sulfanyl]-N-(2-hydroxy-5-methylphenyl)acetamide typically involves the reaction of 4-chlorothiophenol with 2-hydroxy-5-methylaniline in the presence of an acylating agent such as acetic anhydride. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane or toluene. The product is then purified using column chromatography or recrystallization techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[(4-chlorophenyl)sulfanyl]-N-(2-hydroxy-5-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Tin(II) chloride, iron powder, ethanol as solvent.
Substitution: Ammonia, thiols, dimethylformamide as solvent.
Major Products Formed
Oxidation: Formation of sulfoxide or sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Potential use as a lead compound in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(4-chlorophenyl)sulfanyl]-N-(2-hydroxy-5-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-bromophenyl)thio]-N-(2-hydroxy-5-methylphenyl)acetamide
- 2-[(4-fluorophenyl)thio]-N-(2-hydroxy-5-methylphenyl)acetamide
- 2-[(4-methylphenyl)thio]-N-(2-hydroxy-5-methylphenyl)acetamide
Uniqueness
2-[(4-chlorophenyl)sulfanyl]-N-(2-hydroxy-5-methylphenyl)acetamide is unique due to the presence of the chlorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C15H14ClNO2S |
|---|---|
Molecular Weight |
307.8 g/mol |
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-(2-hydroxy-5-methylphenyl)acetamide |
InChI |
InChI=1S/C15H14ClNO2S/c1-10-2-7-14(18)13(8-10)17-15(19)9-20-12-5-3-11(16)4-6-12/h2-8,18H,9H2,1H3,(H,17,19) |
InChI Key |
FFJPRFLOIDXYDL-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)O)NC(=O)CSC2=CC=C(C=C2)Cl |
Canonical SMILES |
CC1=CC(=C(C=C1)O)NC(=O)CSC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({[2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid](/img/structure/B302913.png)
![4-[(2,2-dimethylpropanoyl)amino]-N-(3-pyridinyl)benzamide](/img/structure/B302914.png)

![N-{3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}pentanamide](/img/structure/B302924.png)
![N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]pentanamide](/img/structure/B302925.png)



![N-[1,3-dioxo-2-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1H-isoindol-5-yl]-4-methylbenzamide](/img/structure/B302929.png)
![N-[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]-3-methylbenzamide](/img/structure/B302930.png)
![2-{[(4-Chloro-2-methylphenoxy)acetyl]amino}benzoic acid](/img/structure/B302932.png)
![N-{3-[(2-propylpentanoyl)amino]phenyl}thiophene-2-carboxamide](/img/structure/B302934.png)
![N-{3-[(2-ethylbutanoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B302935.png)
![4-chloro-N-[4-(6-methyl-1H-benzimidazol-2-yl)phenyl]benzenesulfonamide](/img/structure/B302936.png)
